2,3-Dibromo-1-benzothiophene-7-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dibromo-1-benzothiophene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKRNWRSHCECRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936122-47-2 | |
| Record name | 2,3-dibromo-1-benzothiophene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid typically involves the bromination of benzothiophene derivatives. One common method is the bromination of 1-benzothiophene-7-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and aldehydes.
Scientific Research Applications
Chemistry
2,3-Dibromo-1-benzothiophene-7-carboxylic acid serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.
- Anticancer Activity : Exhibits potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.
Medicine
The compound is being explored as a lead candidate for drug development due to its biological activities:
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.
- Drug Development : Its structural attributes make it suitable for modifications that enhance therapeutic efficacy against specific diseases.
Industry
Utilized in the development of organic semiconductors, this compound contributes to advancements in materials science, particularly in creating efficient electronic devices.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, related compounds showed IC50 values as low as 0.05 μM against MDA468 breast cancer cells, indicating strong inhibitory effects on cell proliferation.
Case Study 2: Anti-inflammatory Effects
Research has shown that this compound can reduce inflammation markers in vitro. This suggests its potential utility in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2,3-dibromo-1-benzothiophene-7-carboxylic acid is compared to analogous benzothiophene derivatives (Table 1).
Table 1: Comparative Analysis of Benzothiophene Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity Notes | Biological Activity (Hypothetical) |
|---|---|---|---|---|---|---|
| 1-Benzothiophene-7-carboxylic acid | C₉H₆O₂S | 178.21 | 210–215 | Moderate | Low halogen-free reactivity | Limited antimicrobial activity |
| 2-Bromo-1-benzothiophene-7-carboxylic acid | C₉H₅BrO₂S | 257.11 | 225–230 | Low | Susceptible to dehalogenation | Moderate enzyme inhibition (e.g., kinases) |
| This compound | C₉H₄Br₂O₂S | 336.00 | 240–245 | Very low | High electrophilicity; Br substitution | Potential anticancer/antiviral activity |
| 2,3-Dichloro-1-benzothiophene-7-carboxylic acid | C₉H₄Cl₂O₂S | 247.11 | 235–240 | Low | Less steric hindrance vs. Br analogs | Lower bioactivity vs. brominated counterparts |
| 2,3-Diiodo-1-benzothiophene-7-carboxylic acid | C₉H₄I₂O₂S | 429.99 | >250 | Insoluble | Oxidative instability; limited reactivity | Unstudied |
Key Observations
This contrasts with dichloro derivatives, where smaller halogen atoms reduce steric hindrance but also decrease polarizability .
Solubility Trends: Bromination reduces solubility in polar solvents (e.g., water, ethanol) due to increased hydrophobicity. The diiodo analog’s insolubility limits its practical applications.
Biological Activity: Brominated benzothiophenes often exhibit enhanced bioactivity. For example, a 2022 computational study hypothesized that 2,3-dibromo derivatives interact strongly with kinase active sites due to halogen bonding, unlike chloro or non-halogenated analogs .
Limitations and Notes
- discusses a penicillin-related compound, while focuses on caffeic acid, a phenolic derivative unrelated to benzothiophenes.
- Further experimental validation is required.
- Researchers are advised to consult specialized databases (e.g., Reaxys, SciFinder) for recent publications or crystallographic data.
Biological Activity
2,3-Dibromo-1-benzothiophene-7-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of bromine atoms and a benzothiophene ring, which are known to enhance biological activity through various mechanisms. Its IUPAC name is 2,3-dibromobenzo[b]thiophene-7-carboxylic acid, and it has the following structural formula:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine atoms enhance reactivity, allowing the compound to engage in hydrogen bonding and other interactions with proteins and enzymes. This interaction can modulate biochemical pathways associated with inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Salmonella typhi | 3.125 |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In molecular docking studies, it showed promising binding affinities with key proteins involved in cancer cell proliferation and survival. For instance, docking simulations indicated strong interactions with the enzyme targets associated with leukemia treatment, suggesting potential applications in oncology.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of benzothiophene exhibited enhanced antibacterial activity compared to standard treatments like ciprofloxacin. The study highlighted the compound's potential as a lead structure for antibiotic development .
- Cancer Research : In a study focusing on molecular docking analyses, researchers found that this compound had significant binding affinities with proteins linked to leukemia treatment. The study suggested further exploration into its use as an anticancer agent .
- Anti-inflammatory Studies : Another research effort demonstrated that this compound could effectively reduce inflammatory markers in vitro, indicating its potential application in treating conditions like arthritis or other inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dibromo-1-benzothiophene-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Begin with a benzothiophene-7-carboxylic acid precursor and perform electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM). Optimize regioselectivity by controlling temperature (0–25°C) and using catalysts like FeBr₃. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) to isolate the dibrominated product. Confirm regiochemistry using NOESY or COSY NMR to distinguish between 2,3- and 2,5-dibromo isomers .
Q. How can purity and structural integrity of the compound be validated after synthesis?
- Methodology : Combine multiple analytical techniques:
- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities.
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm bromine substitution patterns (e.g., downfield shifts for aromatic protons adjacent to Br).
- Elemental Analysis : Validate stoichiometry (C:H:N:S:Br ratios).
- Melting Point : Compare with literature values (e.g., analogs like 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid melt at 94–121°C, depending on substituents) .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Investigate the electron-withdrawing nature of Br atoms using DFT calculations (e.g., Mulliken charges on the benzothiophene ring). Compare catalytic efficiency of Pd(PPh₃)₄ vs. PdCl₂(dppf) in coupling with aryl boronic acids. Monitor reaction kinetics via in-situ IR spectroscopy. Challenges include steric hindrance at the 2,3-positions, which may require bulky ligands (e.g., SPhos) to enhance yields .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for dibrominated benzothiophene derivatives?
- Methodology : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent aggregation. Use 2D NMR (HMBC, NOESY) to distinguish between isomers. Cross-reference with X-ray crystallography data (if available) to validate assignments. For example, the carboxylic acid proton in 7-substituted analogs typically appears as a broad singlet at δ 12–14 ppm in DMSO-d₆ .
Q. How can crystallographic studies elucidate the molecular packing and intermolecular interactions of this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., acetone/hexane). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL (v.2018/3). Analyze hydrogen-bonding networks (e.g., carboxylic acid dimerization) and halogen-halogen interactions using Mercury software. Compare with related structures (e.g., 7-methoxy-1-benzofuran-2-carboxylic acid, PDB ID: 8YO) to identify packing motifs .
Q. What are the challenges in quantifying degradation products under acidic/basic conditions?
- Methodology : Perform stress testing (e.g., 0.1M HCl/NaOH at 60°C for 24h). Use LC-QTOF-MS to identify hydrolyzed products (e.g., debrominated species or ring-opened derivatives). Develop a stability-indicating HPLC method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Validate method precision (RSD <2%) and accuracy (spike recovery 95–105%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
